What is the chemical structure of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine
What is the chemical structure of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine
An In-Depth Technical Guide on the Structural and Synthetic Profiling of 2-(3-Nitrophenyl)-3H-imidazo[4,5-c]pyridine
Executive Summary
The imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, primarily due to its structural isosterism with the 9H-purine system (often referred to as 3-deazapurines)[1]. Within this class, 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine serves as a critical intermediate and an active biological agent. By incorporating a highly electron-withdrawing 3-nitrophenyl moiety at the C2 position, this molecule exhibits unique physicochemical properties that make it highly relevant in the development of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors[2], DNA-dependent protein kinase (DNA-PK) inhibitors[3], and novel antimicrobial agents[4].
This whitepaper provides a comprehensive analysis of its structural biology, a self-validating synthetic methodology, and its mechanistic pharmacological applications.
Structural Architecture & Physicochemical Profiling
Purine Isosterism and Tautomerism
The core of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine consists of an imidazole ring fused to the c-face (bonds 3-4) of a pyridine ring[1]. This creates a highly planar, aromatic system capable of robust π−π stacking interactions within enzymatic binding pockets.
A critical feature of this scaffold is its annular tautomerism. In solution, the molecule exists in a dynamic equilibrium between the 1H and 3H tautomers. The nomenclature "3H" specifies the protonation at the N3 position, but the biological target's microenvironment ultimately dictates the preferred binding tautomer. The substitution of the C2 position with a 3-nitrophenyl group exerts a strong inductive and resonance electron-withdrawing effect, which lowers the pKa of the imidazole N-H, thereby enhancing its capacity to act as a hydrogen-bond donor[5].
Tautomeric equilibrium of the imidazo[4,5-c]pyridine core and its pharmacophore implications.
Rational Synthetic Design & Protocols
The most robust and scalable method for synthesizing 2-aryl-imidazo[4,5-c]pyridines is the oxidative cyclization of an aromatic aldehyde with an ortho-diamine[5]. As a Senior Application Scientist, I recommend the sodium metabisulfite ( Na2S2O5 ) mediated pathway over harsh polyphosphoric acid (PPA) methods to ensure functional group tolerance and simplify downstream purification.
Step-by-Step Synthetic Methodology
Objective: Synthesis of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine.
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Step 1: Imine Condensation. Charge a round-bottom flask with 3,4-diaminopyridine (1.0 eq) and 3-nitrobenzaldehyde (1.05 eq). Suspend the reagents in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is selected as the solvent due to its high boiling point and superior solvation capacity for rigid, planar heteroaromatics, ensuring a homogeneous reaction mixture.
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Step 2: Oxidative Cyclization. Add sodium metabisulfite ( Na2S2O5 , 1.2 eq) to the mixture. Heat the reaction to 120 °C under a nitrogen atmosphere for 12 hours. Causality: The initial condensation forms a transient Schiff base. Na2S2O5 acts as a mild, controlled oxidant that facilitates the dehydrogenation of the intermediate imidazoline into the fully aromatic imidazo[4,5-c]pyridine[5]. This specifically prevents the over-oxidation of the pyridine nitrogen to an N-oxide, a common side reaction with stronger oxidants.
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Step 3: Self-Validating Quench & Precipitation. Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1). Upon consumption of the diamine, cool the mixture to room temperature and pour it slowly into vigorously stirred crushed ice/water. Causality: The sudden shift to a highly polar aqueous environment forces the hydrophobic product to precipitate. Unreacted polar starting materials and inorganic salts remain dissolved in the aqueous/DMF mother liquor.
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Step 4: Isolation. Filter the crude solid under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol. Causality: Ethanol recrystallization exploits the temperature-dependent solubility of the product, removing trace organic impurities and yielding the thermodynamically stable tautomer.
Step-by-step synthetic workflow for 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine via cyclization.
Analytical Validation (Data Presentation)
To verify the structural integrity of the synthesized compound, a multi-modal analytical approach is required. The table below summarizes the expected quantitative data for pure 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine.
| Analytical Technique | Target Signal / Parameter | Structural Correlation |
| 1H NMR (DMSO-d6) | δ 13.5 - 14.0 ppm (br s, 1H) | Imidazole N-H. Broadness indicates rapid tautomeric exchange. |
| 1H NMR (DMSO-d6) | δ 8.9 - 9.1 ppm (s, 1H) | Pyridine C4-H. Highly deshielded by the adjacent nitrogens. |
| 1H NMR (DMSO-d6) | δ 8.6 - 8.8 ppm (m, 1H) | Phenyl C2'-H. Deshielded by the adjacent electron-withdrawing nitro group. |
| 13C NMR (DMSO-d6) | ~148.0 ppm | C=N (C2 of the imidazopyridine ring). |
| LC-MS (ESI+) | m/z 241.07 [M+H]+ | Confirms the molecular weight of the protonated species (Exact mass: 240.06). |
| FT-IR (ATR) | 1530 cm⁻¹, 1350 cm⁻¹ | Asymmetric and symmetric stretching of the −NO2 group. |
Pharmacological Relevance & Mechanistic Pathways
The 2-aryl-imidazo[4,5-c]pyridine scaffold is heavily utilized in modern drug discovery due to its ability to mimic the adenine ring of ATP and NAD+.
PARP-1 and DNA-PK Inhibition
Derivatives of imidazo[4,5-c]pyridine have been identified as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1)[2] and DNA-dependent protein kinase (DNA-PK)[3]. In oncology, PARP-1 inhibitors bind to the catalytic domain of the enzyme, preventing the repair of single-strand DNA breaks. When combined with DNA-damaging agents (like temozolomide), this leads to double-strand breaks and subsequent synthetic lethality in cancer cells[2]. The 3-nitrophenyl group can be synthetically reduced to an amine, providing a vector for attaching solubilizing groups (e.g., piperidine derivatives) to optimize pharmacokinetic properties[2].
Antimycobacterial and Immunomodulatory Activity
Beyond oncology, novel imidazo[4,5-c]pyridine derivatives have demonstrated significant in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis[4]. Furthermore, recent advancements have highlighted the scaffold's potential as Toll-like receptor 7 (TLR7) agonists, which activate immune cells within the tumor microenvironment to achieve systemic antitumor effects[6].
Mechanism of action for imidazo[4,5-c]pyridine derivatives targeting PARP-1/DNA-PK pathways.
Conclusion
2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine is a highly versatile building block in medicinal chemistry. Its robust synthesis via oxidative cyclization, combined with its purine-mimicking structural properties, makes it an ideal starting point for the development of targeted therapeutics ranging from PARP inhibitors to immunomodulators.
References
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Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science.
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (PMC).
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Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. RSC Advances.
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Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.
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Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. Bioorganic & Medicinal Chemistry.
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Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters / WIPO.
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